Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)-
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Overview
Description
Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-chloroacetophenone using a chiral reducing agent to obtain the desired chiral alcohol. Another approach involves the reductive amination of 2-chlorobenzaldehyde with a suitable amine source in the presence of a reducing agent.
Industrial Production Methods
Industrial production of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- often employs catalytic hydrogenation or enzymatic reduction processes to achieve high enantioselectivity and yield. These methods are optimized for large-scale production, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.
Reduction: Formation of 2-chloroethylamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-1-(2-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-amino-1-(2-chlorophenyl)ethanol: The non-chiral version of the compound.
2-chloroacetophenone: A related compound used as a precursor in the synthesis of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)-.
Uniqueness
Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and selectivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring chiral specificity.
Properties
IUPAC Name |
(1S)-2-amino-1-(2-chlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTIVJJQSYZVAZ-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718696 |
Source
|
Record name | (1S)-2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171074-93-4 |
Source
|
Record name | (1S)-2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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